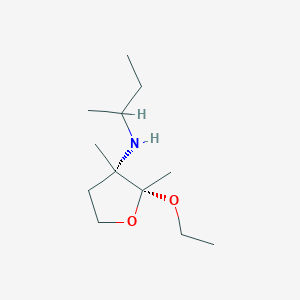
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine, also known as S-15535, is a chemical compound that belongs to the class of oxalyl aminoalkyl derivatives. It is a potent and selective antagonist of the serotonin 5-HT6 receptor, which is involved in the regulation of cognitive processes, including learning and memory. In recent years, S-15535 has attracted considerable attention from the scientific community due to its potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia.
Mechanism Of Action
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine exerts its pharmacological effects by selectively blocking the serotonin 5-HT6 receptor, which is mainly expressed in the central nervous system. This receptor is involved in the regulation of cognitive processes, including learning, memory, and attention. By blocking the 5-HT6 receptor, (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine enhances the release of acetylcholine and other neurotransmitters, which are critical for cognitive function.
Biochemical and physiological effects:
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine has been shown to improve cognitive performance in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. Moreover, it has been found to enhance the efficacy of acetylcholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease. (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine has also been found to increase the release of dopamine and norepinephrine, which are involved in the regulation of mood and motivation.
Advantages And Limitations For Lab Experiments
The main advantage of (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine is its high selectivity and potency for the serotonin 5-HT6 receptor. This makes it a valuable tool for studying the role of this receptor in cognitive processes and for developing new therapeutic agents for cognitive disorders. However, one limitation of (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine is its poor solubility in water, which may limit its use in certain experimental conditions.
Future Directions
There are several future directions for the research on (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine. One direction is to further investigate its therapeutic potential in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in cognitive function. Moreover, the development of more potent and selective 5-HT6 receptor antagonists may provide new insights into the role of this receptor in cognitive processes and may lead to the discovery of more effective therapeutic agents for cognitive disorders.
Synthesis Methods
The synthesis of (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine involves the reaction of ethyl 2-bromo-2-methylpropionate with N,N-diisopropylethylamine to yield the corresponding enolate, which is then treated with (2R,3S)-2-ethoxy-3-methyl-4-pentenal to obtain the key intermediate. The latter is then subjected to a reductive amination reaction with butan-2-amine to afford (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine in high yield and purity.
Scientific Research Applications
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders. In preclinical studies, it has been shown to improve cognitive performance in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. Moreover, (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine has been found to enhance the efficacy of acetylcholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease.
properties
CAS RN |
192324-23-5 |
|---|---|
Product Name |
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine |
Molecular Formula |
C12H25NO2 |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine |
InChI |
InChI=1S/C12H25NO2/c1-6-10(3)13-11(4)8-9-15-12(11,5)14-7-2/h10,13H,6-9H2,1-5H3/t10?,11-,12+/m0/s1 |
InChI Key |
WMELUMUERYLCLM-GLXQMMQGSA-N |
Isomeric SMILES |
CCC(C)N[C@]1(CCO[C@@]1(C)OCC)C |
SMILES |
CCC(C)NC1(CCOC1(C)OCC)C |
Canonical SMILES |
CCC(C)NC1(CCOC1(C)OCC)C |
synonyms |
3-Furanamine,2-ethoxytetrahydro-2,3-dimethyl-N-(1-methylpropyl)-,(2alpha,3alpha)-[partial]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






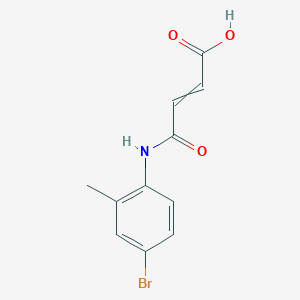

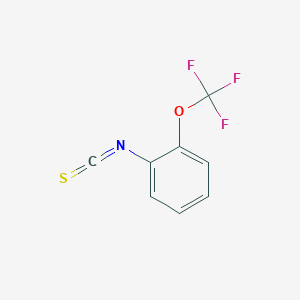
![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)
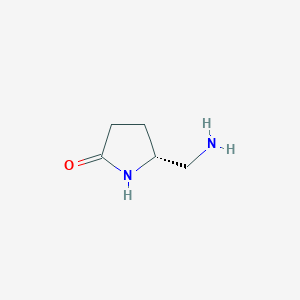
![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)
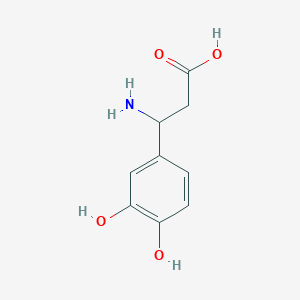
![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)

![1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B63499.png)
